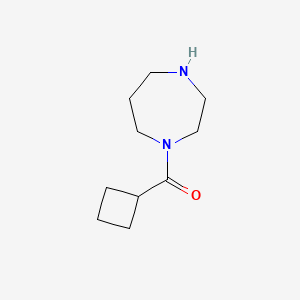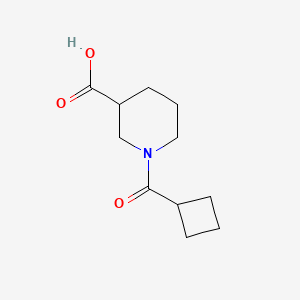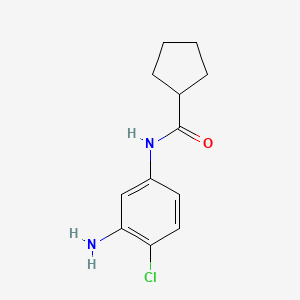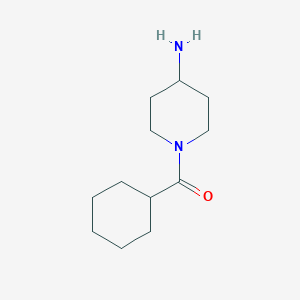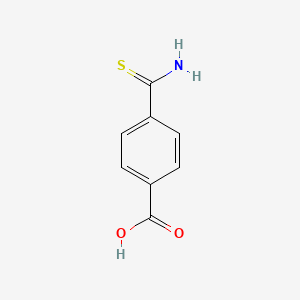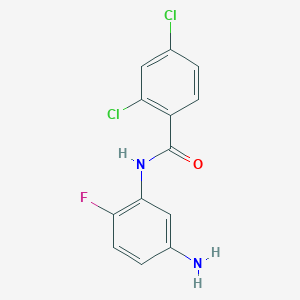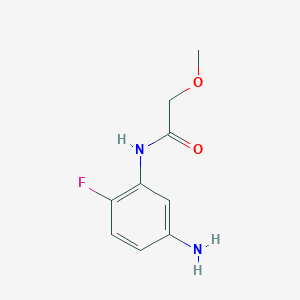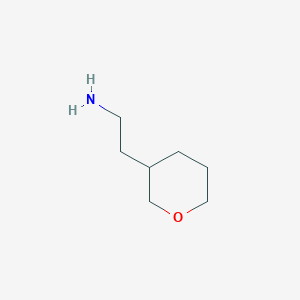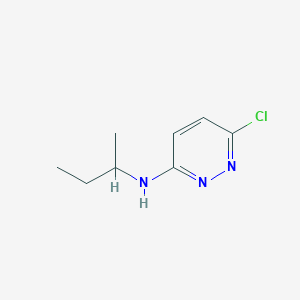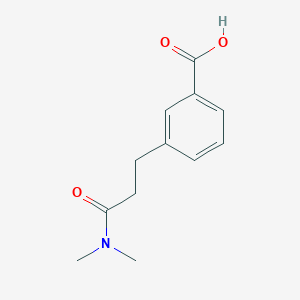![molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5](/img/structure/B1357492.png)
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide
Übersicht
Beschreibung
“2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a derivative of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine”, which is a core structure of biologically active molecules .
Synthesis Analysis
The synthesis of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine” derivatives has been reported to start with 4-methoxythiophenol and proceed via acyliminium cyclization . This synthetic route gives the target product in four steps and 68% overall yield .Molecular Structure Analysis
The molecular structure of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” consists of a thiazepine ring, which is a seven-membered ring containing a nitrogen atom and a sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” are not detailed in the search results, the synthesis process involves N-Acyliminium cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthetic Potential and Derivative Creation : 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide serves as a base compound for synthesizing various derivatives like triazolo, oxadiazolo, and pyrazolo substituted derivatives, showcasing its versatility in chemical synthesis (Gupta et al., 2012).
Cycloaddition Processes : This compound also undergoes cycloaddition reactions, forming isoxazoline spiro adducts, which are significant in chemical research for their unique structural properties (Ryan, Francis, & Savage, 2014).
Ring Contraction and Expansion
Ring Contraction Synthesis : An efficient synthesis method has been developed for 4H-benzo[b][1,4]thiazine 1,1-dioxides, achieved through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process is notable for its mild conditions and use of commercially available building blocks (Fülöpová et al., 2015).
Expanding Synthetic Methods : Synthesis methods have been explored for creating 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, a core structure of biologically active molecules. This demonstrates the chemical's role in facilitating the creation of more complex structures (Deng et al., 2017).
Medicinal Interest
Antimicrobial Applications : Some derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine have been synthesized and evaluated for antibacterial and antifungal activities. This showcases its potential in medicinal chemistry, particularly in developing new antimicrobial agents (Kumar et al., 2013).
Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant activity, highlighting the compound's relevance in pharmaceutical research for neurological disorders (Díaz et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMPDCDNBCROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

